molecular formula C15H13N3OS B2864991 N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-80-5

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2864991
CAS RN: 851977-80-5
M. Wt: 283.35
InChI Key: CKUHPGXYFLQGCN-UHFFFAOYSA-N
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Description

“N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

Benzothiazoles, including “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the benzothiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthetic Approaches and Characterization

A common theme in the research of N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide derivatives involves their synthesis and structural characterization. Studies have detailed the synthesis of these compounds using different starting materials and conditions to obtain compounds with potential biological activities. For instance, the reaction of benzoyl hydrazide with various aldehydes and ketones has led to a series of benzohydrazide derivatives, characterized by spectroscopic methods like NMR, IR, and mass spectrometry (Santosa et al., 2019; Osyanin et al., 2005).

Biological Activities

The derivatives of this compound have been extensively studied for their biological activities. These include anticancer, antimicrobial, and antifungal properties. For example, some compounds have shown potent in vitro cytotoxic activity against cancer cell lines, such as human promyelocytic leukemia cells (Asegbeloyin et al., 2014). Moreover, derivatives have been reported to exhibit antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Rezki, 2016).

Anticancer Evaluation

Several studies have focused on the anticancer evaluation of benzothiazol-2-yl)benzohydrazide derivatives. These compounds have been synthesized and tested against different cancer cell lines, revealing significant anticancer activity. For instance, compounds have been identified with promising antitumor properties in vitro, offering insights into the development of new therapeutic agents for cancer treatment (Havrylyuk et al., 2010; Kumar et al., 2021).

Future Directions

Benzothiazoles, including “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide”, have shown promising biological activities, suggesting their potential in the development of new therapeutic agents . Future research could focus on exploring the specific biological activities of “N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide” and its potential applications in medicine.

properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-10-6-5-9-12-13(10)16-15(20-12)18-17-14(19)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUHPGXYFLQGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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